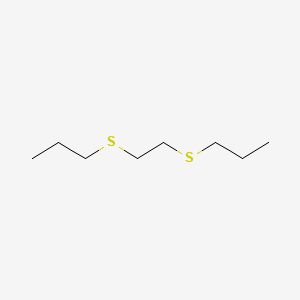

4,7-Dithiadecane

Description

Structure

3D Structure

Properties

CAS No. |

22037-97-4 |

|---|---|

Molecular Formula |

C8H18S2 |

Molecular Weight |

178.4 g/mol |

IUPAC Name |

1-(2-propylsulfanylethylsulfanyl)propane |

InChI |

InChI=1S/C8H18S2/c1-3-5-9-7-8-10-6-4-2/h3-8H2,1-2H3 |

InChI Key |

NUFUGDJGRYGRTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCCSCCC |

Origin of Product |

United States |

Synthetic Methodologies for 4,7 Dithiadecane and Its Functionalized Derivatives

Strategies for Derivatization and Ligand Functionalization

Condensation Reactions for Multidentate Ligand Architectures

Condensation reactions are a cornerstone in the synthesis of multidentate ligands derived from 4,7-dithiadecane precursors. These reactions typically involve the formation of new carbon-nitrogen bonds, often through reactions with amines or related nucleophiles, to construct complex molecular architectures capable of chelating metal ions.

Formation of Nitrogen/Sulfur Chelating Agents (e.g., Dtdida, Dtidak)

The diketone precursor, this compound-2,9-dione (Dtdk), is a versatile starting material for generating multidentate nitrogen/sulfur chelating agents. Condensation reactions of Dtdk with diamines or triamines yield ligands with enhanced coordination capabilities. For instance, the reaction of Dtdk with ethylenediamine (B42938) produces the hexadentate ligand 1,14-diamino-4,11-dimethyl-6,9-dithia-3,12-diazatetradeca-3,11-diene, referred to as Dtdida. Similarly, condensation with diethylenetriamine (B155796) yields the hexadentate ligand 15-amino-9-methyl-4,7-dithia-10,13-diazapentadec-9-en-2-one, known as Dtidak researchgate.net. These ligands, featuring both nitrogen and sulfur donor atoms, are capable of forming stable complexes with transition metals. Nickel(II) complexes, such as Ni(Dtdida)(ClO4)₂·0.5H₂O and Ni(Dtidak)(ClO4)₂·0.5CH₃CN, have been prepared, exhibiting pseudo-octahedral coordination geometries researchgate.net.

Synthesis of Dithiadecane-Dioxime Derivatives (e.g., DtoxH2)

Dithiadecane-dioxime derivatives, notably this compound-2,9-dione dioxime (DtoxH₂), represent another class of ligands synthesized via condensation reactions. DtoxH₂ can be prepared from this compound-2,9-dione ulisboa.pt. This ligand is capable of forming complexes with metal ions, demonstrating unique structural properties. For example, nickel(II) complexes of DtoxH₂ have been synthesized, including a violet complex, Ni{(Dtox)(CH₃CNH)₂}₂, which features a bis(iminoether) structure formed by the coupling of the dioxime with acetonitrile. Further deprotonation can lead to trinuclear complexes, such as the antiferromagnetic Ni₃(Dtox)(DtoxH)₂₂·CH₃CN ebin.pubmdpi.com. These complexes exhibit complex coordination environments and have been characterized by X-ray crystallography, revealing detailed structural parameters.

Table 2.3.1.2: Nickel(II) Complexes of this compound-2,9-dione Dioxime (DtoxH₂)

| Complex Formula | Crystal System | Space Group | Cell Parameters (Å, °) | Reference |

| Ni{(Dtox)(CH₃CNH)₂}₂ | Rhombohedral | R3h | a = 32.954(2), b = 32.954(2), c = 13.477(2); α = 90, β = 90, γ = 120 | mdpi.com |

| Ni₃(Dtox)(DtoxH)₂₂·CH₃CN | Monoclinic | P2₁/n | a = 12.295(2), b = 17.360(2), c = 20.764(2); α = 90, β = 94.080(10), γ = 90 | mdpi.com |

Development of Polydentate Nitrogen-Thioether Ligands (e.g., EtN4S2amp)

Polydentate ligands incorporating both nitrogen and thioether donor atoms are crucial in coordination chemistry. The hexadentate ligand 2,2,9,9-tetra(methyleneamine)-4,7-dithiadecane, designated as EtN₄S₂amp, exemplifies this class. Its synthesis involves strategies that create bifurcations in the molecular chain away from the donor atoms, leading to a flexible yet robust chelating framework researchgate.netnih.govresearchgate.net. EtN₄S₂amp has been employed in the synthesis of metal complexes, particularly with cobalt(III), yielding complexes such as [Co(EtN₄S₂amp)]³⁺ researchgate.netnih.gov. Related ligands, like the dimethyl-substituted 5,6-dimethyl-2,2,9,9-tetra(methyleneamine)-4,7-dithiadecane (1,2-Me(2)EtN(4)S(2)amp), have also been synthesized and complexed with cobalt(III). These ligands are characterized by spectroscopic methods (NMR, MS, UV-Vis) and X-ray diffraction for their metal complexes, providing insights into their coordination behavior and structural integrity nih.gov.

Table 2.3.1.3: Key Polydentate Nitrogen-Thioether Ligands Derived from Dithiadecane

| Ligand Name | Abbreviation | Donor Atoms | Parent Structure (Implied) | Key Features | Reference |

| 2,2,9,9-tetra(methyleneamine)-4,7-dithiadecane | EtN₄S₂amp | N₄S₂ | This compound | Hexadentate, flexible backbone | researchgate.netnih.govresearchgate.net |

| 5,6-dimethyl-2,2,9,9-tetra(methyleneamine)-4,7-dithiadecane | 1,2-Me(2)EtN₄S₂amp | N₄S₂ | This compound | Hexadentate, dimethyl substitution |

Preparation of Pyrazolyl-Substituted Dithiadecane Ligands (e.g., dsbd, dstd)

The incorporation of pyrazole (B372694) moieties onto dithiadecane frameworks leads to ligands with modified electronic and steric properties, often enhancing their utility in catalysis or sensing. The hexadentate ligand 1,12-bis(3,5-dimethylpyrazol-1-yl)-2,11-diaza-5,8-dithiadodecane, abbreviated as dsbd, is a notable example of a pyrazolyl-substituted ligand featuring a diaza-dithia backbone. While dsbd is based on a dithiadodecane core, it exemplifies the strategy of combining pyrazole units with thioether linkages. The compound referred to as "dstd" has also been noted in the context of dithiadecane derivatives forming complexes with manganese and iron, suggesting its role as a ligand in coordination chemistry, though specific details regarding pyrazolyl substitution for "dstd" are less explicit in the provided literature snippets.

Table 2.3.1.4: Pyrazolyl-Substituted Ligands Related to Dithiadecane Frameworks

| Ligand Name | Abbreviation | Donor Atoms | Core Structure (Implied) | Key Features | Reference |

| 1,12-bis(3,5-dimethylpyrazol-1-yl)-2,11-diaza-5,8-dithiadodecane | dsbd | N₄S₂ | Dithiadodecane | Hexadentate, pyrazolyl substituents | |

| Dithiadecane | dstd | (Implied) | Dithiadecane | Forms complexes with Mn, Fe |

Polymerization Reactions Utilizing Dithiadecane Moieties

Dithiadecane units can also be incorporated into polymer chains, imparting specific properties to the resulting materials.

Synthesis of Poly(thioether thiourea) Variants

Poly(thioether thiourea)s are a class of polymers that can be synthesized using dithiadecane derivatives. For instance, the polymer variant PTU(C₂SCCSC₂) is prepared via a one-pot polyaddition reaction between 1,10-diaza-4,7-dithiadecane and 1,1′-thiocarbonyldiimidazole in dimethylformamide (DMF). The reaction involves stirring the reactants at 25 °C for 24 hours, followed by precipitation and purification steps. These polymers combine the characteristics of thiourea (B124793) linkages with thioether segments, contributing to properties such as room-temperature self-healability in glassy polymer matrices.

Table 2.3.2.1: Synthesis of Poly(thioether thiourea) Variant PTU(C₂SCCSC₂)

| Reactants | Solvent | Conditions | Product | Reference |

| 1,10-diaza-4,7-dithiadecane (1.89 g, 10.5 mmol) + 1,1′-thiocarbonyldiimidazole (1.78 g, 10 mmol) | DMF | 25 °C, 24 h, followed by work-up/purification | PTU(C₂SCCSC₂) |

List of Compounds Mentioned:

this compound

this compound-2,9-dione (Dtdk)

1,10-diaza-4,7-dithiadecane

1,14-diamino-4,11-dimethyl-6,9-dithia-3,12-diazatetradeca-3,11-diene (Dtdida)

15-amino-9-methyl-4,7-dithia-10,13-diazapentadec-9-en-2-one (Dtidak)

this compound-2,9-dione dioxime (DtoxH₂)

2,2,9,9-tetra(methyleneamine)-4,7-dithiadecane (EtN₄S₂amp)

5,6-dimethyl-2,2,9,9-tetra(methyleneamine)-4,7-dithiadecane (1,2-Me(2)EtN₄S₂amp)

1,12-bis(3,5-dimethylpyrazol-1-yl)-2,11-diaza-5,8-dithiadodecane (dsbd)

Dithiadecane (dstd)

Poly(thioether thiourea) (e.g., PTU(C₂SCCSC₂))

Ethylenediamine

Diethylenetriamine

1,1′-thiocarbonyldiimidazole

Nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O)

Cobalt(III) complexes (general)

Nickel(II) complexes (general)

Coordination Chemistry of 4,7 Dithiadecane Derived Ligands

Transition Metal Ion Complexation Studies

The flexible nature of the dithiadecane backbone allows for the synthesis of a range of polydentate ligands capable of coordinating to metal centers in various geometries. The study of these complexes provides valuable insights into the electronic and structural properties of transition metal ions in specific coordination environments.

Nickel(II), with its d⁸ electron configuration, exhibits a wide range of coordination numbers and geometries, making it a subject of extensive study in coordination chemistry. Ligands derived from 4,7-dithiadecane have been utilized to create a variety of Nickel(II) complexes, from mononuclear to multinuclear species.

Nickel(II) complexes featuring ligands derived from this compound often adopt a pseudo-octahedral geometry. In these systems, the Ni(II) center is typically coordinated by a combination of sulfur and nitrogen donor atoms from the ligand, with the remaining coordination sites occupied by other ligands or solvent molecules.

The structural characterization of these complexes is often accomplished through single-crystal X-ray diffraction. For a typical pseudo-octahedral Ni(II) complex, the coordination sphere around the nickel ion will show bond angles close to 90° and 180°, characteristic of an octahedral arrangement, although distortions are common due to the constraints of the ligand backbone. rsc.org

Spectroscopic techniques are crucial for characterizing these complexes in solution and in the solid state.

UV-Visible Spectroscopy: The electronic spectra of pseudo-octahedral Ni(II) complexes are characterized by three spin-allowed d-d transitions. These transitions, from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states, provide information about the ligand field strength.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the donor groups (e.g., C-S and C-N stretching vibrations) upon coordination are indicative of complex formation.

Magnetic Susceptibility: Pseudo-octahedral Ni(II) complexes are typically high-spin with two unpaired electrons, resulting in paramagnetism. Magnetic susceptibility measurements can confirm the electronic ground state of the nickel ion. chemrevlett.com

| Spectroscopic Technique | Typical Observations for Pseudo-Octahedral Ni(II) Complexes | Information Gained |

| UV-Visible Spectroscopy | Three absorption bands corresponding to d-d transitions. | Ligand field strength, coordination geometry. |

| Infrared Spectroscopy | Shifts in vibrational frequencies of ligand donor groups. | Confirmation of ligand coordination. |

| Magnetic Susceptibility | Paramagnetic behavior consistent with two unpaired electrons. | Electronic configuration of the Ni(II) ion. |

No specific information on templated coupling phenomena in Nickel-Oxime systems involving this compound was found in the provided search results.

Ligands derived from this compound can facilitate the formation of both mononuclear and polynuclear Nickel(II) complexes. The nuclearity of the resulting complex is often dependent on the specific ligand design and the reaction conditions.

Mononuclear Complexes: In a mononuclear complex, a single Ni(II) ion is coordinated by one or more dithiadecane-based ligands. The ligand typically wraps around the metal center, satisfying its coordination requirements. The geometry of these complexes is often distorted octahedral. nih.gov

Trinuclear Complexes: The synthesis of trinuclear Nickel(II) complexes often involves the use of bridging ligands that can connect multiple metal centers. While specific examples with this compound were not detailed in the search results, the general principle involves a central metal ion linked to two terminal Ni(II) ions through bridging moieties provided by the ligand. nih.gov The magnetic properties of such trinuclear complexes are of particular interest, as they can exhibit magnetic exchange interactions between the nickel centers. nih.gov

Cobalt(III) ions, with a d⁶ electron configuration, almost exclusively form stable, kinetically inert octahedral complexes. The use of hexadentate ligands derived from this compound is an effective strategy for synthesizing such stable Co(III) complexes.

A notable example of a hexadentate ligand derived from this compound is 5,6-dimethyl-2,2,9,9-tetra(methyleneamine)-4,7-dithiadecane. The synthesis of this ligand and its subsequent complexation with Cobalt(III) have been reported. The resulting Cobalt(III) complexes can exist as diastereomers, which can be separated using techniques such as cation exchange chromatography. researchgate.net

The characterization of these hexadentate Cobalt(III) complexes involves a suite of analytical methods:

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, confirming the octahedral coordination geometry and the connectivity of the ligand to the cobalt center. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and to confirm its coordination to the diamagnetic Co(III) ion. ⁵⁹Co NMR can also provide insights into the symmetry and electronic environment of the cobalt nucleus. researchgate.net

ESI-MS: Electrospray ionization mass spectrometry is used to determine the mass-to-charge ratio of the complex, confirming its composition. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of these Co(III) complexes exhibit spin-allowed d-d transitions, typically ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g, which are characteristic of octahedral Co(III). researchgate.net Low-temperature absorption spectra can be used to determine octahedral ligand-field parameters (10Dq, B, and C). researchgate.net

Cyclic Voltammetry: This electrochemical technique can be used to study the redox properties of the Co(III)/Co(II) couple.

| Analytical Technique | Information Obtained for Hexadentate Co(III) Complexes |

| X-ray Diffraction | Precise molecular structure, bond lengths, and angles. |

| NMR Spectroscopy | Ligand structure and coordination environment of the Co(III) ion. |

| ESI-MS | Confirmation of the molecular weight and composition of the complex. |

| UV-Visible Spectroscopy | Electronic transitions and ligand field parameters. |

| Cyclic Voltammetry | Redox potential of the Co(III)/Co(II) couple. |

Cobalt(III) Complexes Incorporating Dithiadecane-based Ligands

Formation of Encapsulated Metal Complexes

The synthesis of encapsulated metal complexes often utilizes a metal ion as a template to direct the condensation of organic reactants, a process known as the template effect. wikipedia.org This method is particularly effective in forming macrocyclic ligands, where in the absence of a metal ion, the reactants might otherwise produce polymeric products. wikipedia.org The metal ion can either direct the reaction toward a cyclic product (a kinetic template effect) or stabilize the macrocycle once it is formed (a thermodynamic template effect). wikipedia.org

For instance, the condensation of 2,6-diacetylpyridine (B75352) with 3,6-dioxaoctane-l,8-diamine in the presence of Ba²⁺ yields a complex that can be an intermediate in the formation of a larger 30-membered "2 + 2" macrocycle. bhu.ac.in This intermediate can undergo a subsequent ring-closure reaction with another molecule of 2,6-diacetylpyridine to form the larger macrocycle. bhu.ac.in Interestingly, this ring closure can also occur by simply warming the intermediate complex in a dry solvent, even without the additional dialdehyde. bhu.ac.in This process, known as transamination, is crucial in the metal ion template synthesis of macrocyclic Schiff-base ligands. bhu.ac.in The formation of these macrocycles is sensitive to the reaction conditions; an excess of free diamine or metal ion can suppress the macrocyclization. bhu.ac.in

The size of the metal ion used as a template plays a significant role in directing the synthetic pathway. wikipedia.orgbhu.ac.in If the metal ion is too small for the cavity of a "1 + 1" macrocycle, a ring contraction can occur. bhu.ac.in Conversely, if the template ion is large, a "2 + 2" condensation may be favored, leading to a larger macrocycle. bhu.ac.in A variety of metal ions, including Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Zn²⁺, Cd²⁺, and Hg²⁺, have been shown to be effective templates for the synthesis of certain macrocyclic complexes, often resulting in 7-coordinate pentagonal bipyramidal or 6-coordinate pentagonal pyramidal geometries. bhu.ac.in

Copper(II) Complexes with Dithiadecane Scaffolds

Structural Investigations of Dichloro(this compound)copper(II)

The structural analysis of copper(II) complexes reveals a variety of coordination geometries. In many cases, copper(II) ions adopt a square pyramidal or distorted octahedral geometry. For example, in dichloro(l-histidine)copper(II), the copper atom is in an approximate square plane formed by a carboxy oxygen atom, an amino nitrogen atom, and two chlorine atoms. nih.gov The distorted octahedral geometry is completed by two bridging chlorine atoms from adjacent molecules. nih.gov Similarly, the structure of di-μ-chloro-bis-{chloro(N,N-diethylethane-1,2-diamine)copper(II)} consists of dihalogen-bridged dimers with a tetragonal pyramidal geometry at the copper centers. researchgate.net

The coordination environment around the copper(II) ion in these complexes is influenced by the nature of the ligands. In the case of dichloro(N,N-diethyl-ethane-1,2-diamine)copper(II), the basal plane is comprised of the two nitrogen atoms of the diamine and two chloride ions. researchgate.net A centrosymmetrical dimer is formed through axial coordination of a chloride ion to a second copper(II) ion. researchgate.net

The geometry of copper(II) complexes can also be influenced by the solvent and other reaction conditions. For instance, a series of N-Dehydroacetic acid-4-phenyl-3-thiosemicarbazide Schiff base Cu(II) complexes show a change in geometry from square planar to square pyramidal upon the addition of bipyridine or phenanthroline to the coordination sphere. ias.ac.in

Magnetic Properties of Copper-Dithiadecane Systems

Copper(II) complexes, having a d⁹ electron configuration, are paramagnetic and their magnetic properties are influenced by the coordination geometry and intermolecular interactions. The magnetic moments of Cu(II) complexes can indicate the nature of the metal-ligand bonding. ias.ac.insemanticscholar.org For instance, a g value of less than 2.3 in the EPR spectrum of a copper complex suggests a covalent character of the metal-ligand bond. ias.ac.in

In binuclear copper(II) complexes, antiferromagnetic or ferromagnetic exchange interactions can occur between the paramagnetic centers. researchgate.netnih.gov The magnitude of this interaction, represented by the coupling constant (-2J), is sensitive to the nature of the bridging ligands. For example, in a series of binuclear copper(II) complexes, azide (B81097) and nitrito bridging groups lead to stronger antiferromagnetic coupling than acetate (B1210297) and hydroxide (B78521) bridges. researchgate.net The effective magnetic moment (μeff) of these complexes decreases with decreasing temperature, which is characteristic of antiferromagnetic coupling. researchgate.net

The magnetic properties of dinuclear Cu(II) complexes derived from N,N′,N″,N‴-tetrakis(2-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane (tpmc) have been studied extensively. researchgate.net In most of these compounds, the exchange interaction is weak. researchgate.net However, the hydroxo-bridged complex, Cu₂OH(tpmc)₃·2H₂O, exhibits a significant antiferromagnetic exchange. researchgate.net

Complexation with Other First-Row Transition Metals (Mn, Fe, Zn, Cd)

First-row transition metals exhibit a wide range of coordination chemistries. hawaii.edu The preferred oxidation states and coordination geometries vary across the series. For instance, Mn(II) is commonly found in a six-coordinate octahedral geometry. mdpi.com The coordination of ligands to these metals can form strong, largely covalent bonds, particularly with soft ligands like carbenes. nih.gov

The complexation of these metals with various ligands is crucial for their biological roles and applications in catalysis. mdpi.comnih.gov For example, iron is a key component of hemoglobin, where it is octahedrally coordinated within a porphyrin ring. tcd.ie The electronic configuration of the metal ion influences the stability and reactivity of the resulting complex.

The synthesis of complexes with these metals can be achieved through various methods. For instance, manganese complexes with 1,2,3-triazolylidene ligands have been synthesized by reacting a ligand precursor with [Mn(acac)₃] and KOtBu, resulting in a paramagnetic complex with a distorted square pyramidal geometry. nih.gov

Soft Metal Ion Interactions

Silver(I) Complexation Dynamics

Silver(I) is a soft metal ion that shows a high affinity for soft donor atoms like sulfur. The complexation of Ag⁺ with macrocyclic ligands containing thioether groups has been a subject of interest. For example, the complexation of Ag⁺ with 1,4,7,10-tetrakis(2-(methylsulfanyl)ethyl)-1,4,7,10-tetraazacyclododecane (DO4S) has been shown to form extremely stable complexes. nih.gov

The stability of silver(I) complexes is influenced by the solvent. researchgate.net The strength of solvation of the silver ion plays a significant role in the stability of the formed complexes. researchgate.net The complexation of Ag⁺ with macrocyclic ligands like 18-crown-6 (B118740) has been studied in various polar aprotic solvents, revealing a correlation between the standard molar Gibbs free energies of transfer of Ag⁺ and the complex stabilities. researchgate.net

The interaction of silver ions with ligands can be studied using various techniques, including potentiometry and conductometry. These studies have shown that silver ions typically form 1:1 complexes with macrocyclic ligands. researchgate.net The electron-induced decomposition of silver(I) complexes is also a relevant area of study, particularly for applications like focused electron beam induced deposition. mdpi.com The structure of the organic ligands coordinated to the silver ion plays a decisive role in the decomposition process. mdpi.com

Mercury(II) Complexation and Selectivity

Ligands derived from this compound have demonstrated a notable efficiency and selectivity for the complexation of mercury(II), a soft and highly toxic metal ion. The strong affinity is attributed to the favorable interaction between the soft acid Hg(II) and the soft sulfur donor atoms of the dithiadecane framework.

Research has shown that dithioether ligands can selectively extract mercury(II) from aqueous solutions, even in the presence of other metal ions. materialsciencejournal.org The coordination of Hg(II) with such ligands is confirmed through various spectroscopic methods, including UV-vis spectroscopy, which reveals characteristic ligand-to-metal charge-transfer (LMCT) bands upon complex formation. nih.gov Mass spectrometry data further supports the formation of 1:1 mercury-to-ligand complexes. nih.govresearchgate.net The coordination sphere around the mercury(II) center in these complexes can vary, but linear or distorted tetrahedral geometries are common. rsc.orgresearchgate.net The high stability of these complexes is a key factor in their selectivity for mercury(II). materialsciencejournal.org

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| UV-vis Spectroscopy | Characteristic Ligand-to-Metal-Charge-Transfer (LMCT) bands | Confirmation of Hg(II) binding to sulfur donors | nih.gov |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Detection of 1:1 mercury-peptide adducts | Predominant formation of mononuclear complexes | nih.govresearchgate.net |

| Distribution Coefficient (Kd) Studies | High Kd value for Hg(II) compared to other metal ions | Pronounced selectivity of the ligand for Hg(II) | materialsciencejournal.org |

Lanthanide Ion Complexation

The interaction of this compound-derived ligands with lanthanide ions presents a more complex scenario. Lanthanide ions are hard acids and typically favor coordination with hard donor atoms like oxygen. However, the modification of the dithiadecane backbone with functional groups containing oxygen or nitrogen donors can induce complexation. Studies on analogous systems, such as those involving N,N,N',N'-tetraoctyl diglycolamide (TODGA), show that complexation significantly alters the reactivity of the ligand. nih.govresearchgate.netelsevierpure.com The formation of lanthanide complexes often involves a 3:1 ligand-to-metal stoichiometry. osti.gov

While comprehensive studies focusing solely on the complexation of samarium(III) with this compound derivatives are limited, the principles of lanthanide coordination suggest that ligands functionalized with appropriate donor groups can achieve selectivity. The design of the ligand, including the nature and positioning of the coordinating atoms, is crucial for targeting specific lanthanide ions.

Derivatives of this compound can be tailored to selectively bind cerium(III). Schiff base derivatives, for instance, have been shown to form stable complexes with Ce(III). researchgate.net In these complexes, the ligand can act as a monobasic, tridentate or bidentate chelating agent, leading to the formation of complexes with high coordination numbers, typically eight. researchgate.net The reactivity of cerium(III) complexes is also a subject of interest, with studies showing that the ligand environment can dictate the outcome of reactions with small molecules like carbon monoxide. rsc.orgresearchgate.net

Quantitative Analysis of Complexation: Stability and Formation Constants

The stability of metal complexes formed with this compound and its derivatives can be quantified by their stability constants (K) or formation constants (β). scispace.comwikipedia.org These constants represent the equilibrium for the formation of the complex in solution. A higher value indicates a greater tendency for the complex to form and thus higher stability. chemguide.co.uk

| Metal Ion | Ligand | log β | Reference |

|---|---|---|---|

| Cu(II) | Ammonia (4 molecules) | 13.1 | chemguide.co.uk |

| Cu(II) | 1,2-diaminoethane (en) (3 molecules) | 18.7 | chemguide.co.uk |

| Cu(II) | EDTA | 18.8 | chemguide.co.uk |

| Ag(I) | Ammonia (2 molecules) | 7.23 | wordpress.com |

| Zn(II) | Ammonia (4 molecules) | 9.06 | wordpress.com |

Investigation of Coordination Geometries and Electronic Structures

The coordination geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. wikipedia.orglibretexts.orgcsbsju.edu For complexes derived from this compound, the geometry can vary significantly.

Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.org The specific geometry adopted by a complex influences its physical and chemical properties, including its electronic structure. The arrangement of ligands around the central metal ion leads to the splitting of the d-orbitals into different energy levels, a phenomenon described by ligand field theory. libretexts.org This splitting determines the electronic configuration of the complex, its magnetic properties, and its spectroscopic characteristics. For instance, in an octahedral field, the d-orbitals split into t2g and eg sets, while in a tetrahedral field, they split into e and t2 sets. libretexts.org The magnitude of this splitting (Δ) dictates whether a complex will be high-spin or low-spin. libretexts.org

| Coordination Number | Molecular Geometry | Example | Reference |

|---|---|---|---|

| 2 | Linear | [Ag(NH₃)₂]⁺ | libretexts.org |

| 4 | Tetrahedral | [Zn(CN)₄]²⁻ | libretexts.org |

| 4 | Square Planar | [Pt(NH₃)₂Cl₂] | libretexts.org |

| 6 | Octahedral | [Co(H₂O)₆]²⁺ | libretexts.org |

| 8 | Square Antiprism | [ReF₈]²⁻ | libretexts.org |

Advanced Spectroscopic and Analytical Characterization in 4,7 Dithiadecane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4,7-dithiadecane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). blogspot.com

In ¹H NMR studies, the chemical shifts, integration of signal areas, and spin-spin splitting patterns are crucial for assigning protons to specific locations within the this compound molecule. blogspot.compressbooks.pub The number of signals indicates the number of chemically non-equivalent protons, while the position of these signals (chemical shift) reveals the electronic environment of the protons. pressbooks.pub The intensity of the signals is proportional to the number of protons generating that signal. blogspot.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. blogspot.com Although the natural abundance of the ¹³C isotope is low, this technique is invaluable for determining the number of non-equivalent carbon atoms and their chemical environments. blogspot.com For instance, in derivatives of dithiadecanes, ¹³C NMR has been instrumental in conformational analysis.

Table 1: Representative NMR Data for Thioether Compounds

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 2.5 - 2.8 | Triplet | -CH₂-S- |

| ¹H | 1.5 - 1.7 | Multiplet | -CH₂-CH₂-S- |

| ¹H | 0.9 - 1.0 | Triplet | -CH₃ |

| ¹³C | 30 - 40 | - | -CH₂-S- |

| ¹³C | 25 - 35 | - | -CH₂-CH₂-S- |

| ¹³C | 10 - 15 | - | -CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific molecular structure.

Vibrational Spectroscopy for Functional Group Analysis (IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. msu.edu Covalent bonds in molecules vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. msu.edu

For this compound, IR spectroscopy can confirm the presence of C-H and C-S bonds. The stretching and bending vibrations of these bonds give rise to characteristic absorption bands in the IR spectrum. youtube.com The region of the IR spectrum from 1450 to 600 cm⁻¹ is often referred to as the "fingerprint region" because the pattern of absorption is unique to a specific molecule. msu.edu

Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for detailed vibrational assignments and can provide insights into the conformational properties of thioether-containing molecules. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-H bend (alkane) | 1350 - 1480 | Medium |

| C-S stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., FAB-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. ms-textbook.com

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry, which is particularly useful for analyzing non-volatile and thermally labile compounds. wikipedia.org In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and then bombarded with a high-energy beam of atoms, typically argon or xenon. wikipedia.orglibretexts.org This process generates ions from the analyte, which can then be analyzed by the mass spectrometer. libretexts.org

The resulting mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺, which allows for the direct determination of the molecular weight. wikipedia.org Analysis of the fragmentation patterns can provide valuable information about the structure of the molecule. taylorandfrancis.com

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods are employed to study the redox properties of molecules, providing insights into their ability to donate or accept electrons. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to characterize the electrochemical behavior of compounds. mdpi.com

For thioethers like this compound, electrochemical studies often focus on their coordination complexes with redox-active metal centers. The thioether ligands can influence the redox potential of the metal center, and in some cases, the sulfur atoms themselves can undergo oxidation at higher potentials. These studies typically involve a three-electrode system consisting of a working electrode, a reference electrode, and an auxiliary electrode. mdpi.com

The resulting voltammograms provide information about the oxidation and reduction potentials of the species in solution. mdpi.com Analysis of the peak currents and shapes can reveal details about the kinetics and reversibility of the electron transfer processes. mdpi.com

Potentiometric Titrations for Thermodynamic Studies of Complexation

Potentiometric titrations are a valuable analytical method for determining the concentration of a substance in solution and for studying the thermodynamics of complex formation. youtube.com This technique involves measuring the potential difference between two electrodes as a titrant of known concentration is added to the analyte solution. libretexts.org

In the context of this compound and related thioethers, potentiometric titrations are frequently used to determine the stability constants of their complexes with metal ions. science.gov By monitoring the change in potential of an ion-selective electrode that is sensitive to the metal ion concentration, the extent of complex formation can be determined at each point in the titration. youtube.com

Chromatographic Techniques for Purification and Polymer Characterization (e.g., Size Exclusion Chromatography)

Chromatography is a powerful separation technique used to separate, identify, and purify the components of a mixture. khanacademy.org The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. nih.gov

For the purification of this compound and its derivatives, column chromatography is a commonly employed technique. nih.gov In this method, the mixture is applied to a column packed with a solid adsorbent (the stationary phase), and a solvent (the mobile phase) is passed through the column to elute the components at different rates based on their affinity for the stationary phase. nih.gov

When this compound is incorporated into a polymer structure, size exclusion chromatography (SEC) can be used for polymer characterization. SEC separates molecules based on their size in solution. nih.gov Larger molecules elute from the column faster than smaller molecules. This technique is used to determine the molecular weight distribution of a polymer sample. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Research into the coordination chemistry of this compound has led to the successful synthesis and crystallographic characterization of several transition metal complexes. These studies reveal how the ligand adapts its conformation to suit the geometric preferences of the metal ion, which can range from square planar to tetrahedral or octahedral geometries. The precise metrical parameters obtained from SCXRD are indispensable for developing a deeper understanding of the structure-property relationships in these materials.

A noteworthy example is the palladium(II) complex, dichloro(this compound)palladium(II), [PdCl₂(C₈H₁₈S₂)]. The single-crystal X-ray diffraction analysis of this complex provides a clear picture of the coordination environment around the palladium center.

Detailed Research Findings: The Structure of Dichloro(this compound)palladium(II)

The crystal structure of [PdCl₂(this compound)] reveals a monomeric complex in which the palladium(II) ion is coordinated to the two sulfur atoms of the this compound ligand and two chloride ions. The coordination geometry around the palladium atom is square planar, a common arrangement for Pd(II) complexes. The this compound ligand acts as a bidentate chelating agent, forming a stable seven-membered ring with the palladium atom.

The crystallographic data provides precise measurements of the bond lengths and angles within the complex. The Pd-S bond lengths are typically in the range of 2.25 to 2.35 Å, and the Pd-Cl bond lengths are generally around 2.30 Å. The bite angle of the chelating ligand, defined by the S-Pd-S angle, is a critical parameter that reflects the geometric constraints of the seven-membered ring. The bond angles around the palladium center deviate slightly from the ideal 90° of a perfect square planar geometry, indicating some degree of distortion.

The conformation of the seven-membered chelate ring is also a key feature revealed by the crystal structure. It typically adopts a distorted chair or boat conformation to minimize steric strain. The analysis of the crystal packing shows how individual complex molecules are arranged in the unit cell, often stabilized by weak intermolecular interactions.

The following tables summarize the key crystallographic data and selected bond lengths and angles for a representative dichloro(this compound)palladium(II) complex.

Table 1: Crystallographic Data for Dichloro(this compound)palladium(II)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₈Cl₂PdS₂ |

| Formula Weight | 355.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542(2) |

| b (Å) | 12.115(3) |

| c (Å) | 13.281(3) |

| β (°) | 108.59(2) |

| Volume (ų) | 1301.5(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.815 |

Table 2: Selected Bond Lengths and Angles for Dichloro(this compound)palladium(II)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Pd-S(1) | 2.298(1) |

| Pd-S(2) | 2.305(1) |

| Pd-Cl(1) | 2.312(1) |

| Pd-Cl(2) | 2.318(1) |

| S(1)-Pd-S(2) | 96.55(4) |

| Cl(1)-Pd-Cl(2) | 90.23(4) |

| S(1)-Pd-Cl(1) | 175.43(4) |

| S(2)-Pd-Cl(2) | 176.89(4) |

| S(1)-Pd-Cl(2) | 86.54(4) |

| S(2)-Pd-Cl(1) | 86.78(4) |

The data presented in these tables are crucial for computational modeling and for correlating structural features with spectroscopic data and the reactivity of the complex. The elucidation of the solid-state structure of metal complexes of this compound through single-crystal X-ray diffraction provides a foundational understanding of their chemical nature and behavior.

Advanced Research Applications of 4,7 Dithiadecane Derivatives

Applications in Advanced Materials Science

The unique structural features of 4,7-dithiadecane, characterized by its sulfur atoms at specific positions along a ten-carbon chain, lend themselves to the design of polymers with tailored properties. These properties are being leveraged across several cutting-edge applications.

Development of Smart Polymeric Materials

The incorporation of this compound derivatives into polymer architectures enables the creation of "smart" materials that can respond to stimuli or self-repair.

Self-Healable Glassy Polymers (e.g., Poly(thioether thiourea) Variants)

Research has demonstrated the potential of poly(thioether thiourea)s, which can be synthesized using precursors like 1,10-diaza-4,7-dithiadecane, to exhibit self-healing properties even in their glassy state chinesechemsoc.org. These polymers can recover from mechanical damage at relatively low temperatures, often below their glass transition temperature (Tg). For instance, one variant, PTU(C2SSC2), which incorporates disulfide bonds, showed self-healing capabilities starting at 10 °C, with a Tg of 45 °C chinesechemsoc.org. This contrasts with the general understanding that glassy polymers require significant chain mobility, typically achieved above their Tg, for effective self-healing mdpi.com. The presence of metathesis-active disulfide bonds is believed to contribute to this enhanced healing ability chinesechemsoc.org. These materials offer a promising avenue for extending the lifespan of plastic materials and reducing waste.

Functional Polyamides for Metal Ion Sequestration

Polyamides incorporating thioether linkages, synthesized from dinitriles such as this compound dinitrile, have shown significant promise for selectively coordinating with metal ions itu.edu.tr. These functionalized polyamides can effectively sequester specific metal ions from solutions. Research indicates that poly(amide thioether)s exhibit a high degree of selectivity for mercury(II) ions, forming colored precipitates upon complexation itu.edu.tr. The ability of sulfur-containing linkages to form strong chelates with heavy metals like Hg(II) is a key factor in their effectiveness for separation and extraction processes itu.edu.troaepublish.comscielo.org.mxscielo.org.mxmdpi.com.

Data Table 1: Self-Healing Properties of Poly(thioether thiourea)s

| Polymer Variant | Glass Transition Temperature (Tg) | Self-Healing Onset Temperature | Notes |

| PTUEG3 | 27 °C | 8 °C | Reported to self-heal below Tg chinesechemsoc.org |

| PTU(C2SSC2) | 45 °C | 10 °C | Incorporates disulfide bonds, enhanced healing chinesechemsoc.org |

| PTU(C2SCCSC2) | 25 °C | 0 °C | Variant without -S-S- bonds; lower Tg chinesechemsoc.org |

Data Table 2: Metal Ion Sequestration by Functional Polyamides

| Polymer Type | Key Functional Group | Target Metal Ion | Selectivity/Observation | Reference |

| Poly(amide thioether) | Thioether (C-S-C) | Mercury(II) | High degree of selectivity, forms yellow precipitate | itu.edu.tr |

| Functional Polyamides | Thioether linkages | Mercury(II) | Pronounced selectivity for Hg(II) | itu.edu.tr |

| Imidazole-based Polyamides | Imidazole (B134444), Amide | Co2+, Cr3+, Cd2+, Hg2+, Pb2+ | Good adsorption capacity tested at pH 7-8 | scielo.org.mx |

| Polyamide 6 (PA6) composites | Various functional groups | Cr6+, Cr3+, Cu2+, Pb2+ | Varies with composition and cation; tested for dyes | scielo.org.mx |

Chemical Sensor Development

The ability of this compound derivatives to interact selectively with specific analytes makes them valuable components in chemical sensors.

Design of Fluorescent Chemosensors for Specific Metal Ions

Sulfur-containing organic molecules, including derivatives that could incorporate the dithiadecane structure, are explored for their potential as fluorescent chemosensors. These sensors leverage changes in fluorescence intensity or wavelength upon binding to target metal ions, allowing for sensitive and selective detection unibo.itmdpi.comnih.govchemisgroup.us. The sulfur atoms can act as binding sites, facilitating chelation with metal ions like mercury, zinc, and cadmium unibo.itmdpi.com. Such sensors are crucial for environmental monitoring and biological analysis, where precise detection of trace metal contaminants is required mdpi.comnih.gov.

Fabrication of Polymeric Membrane Ion-Selective Electrodes

Derivatives of this compound can be incorporated into polymeric membranes to create ion-selective electrodes (ISEs). These electrodes are designed to selectively detect specific ions in solution based on their potentiometric response. For example, a PVC membrane sensor utilizing a dithiadecane derivative as an ionophore has been evaluated for the selective detection of cerium(III) ions, exhibiting a Nernstian slope and a low detection limit researchgate.net. Similarly, other sulfur-containing crown ethers and related structures have been employed in ISEs for the selective determination of ions like cadmium researchgate.net. The development of such electrodes is vital for real-time monitoring and quantitative analysis in various fields researchgate.netresearchgate.netnih.govnih.govmdpi.com.

Data Table 3: Performance of Ion-Selective Electrodes Utilizing Dithiadecane Derivatives

| Target Ion | Ionophore/Active Component | Electrode Type | Key Performance Metrics | Reference |

| Cerium(III) | 2,9-dihydroxy-1,10-diphenoxy-4,7-dithiadecane (DHDPDTD) | PVC Membrane Sensor | Nernstian slope: 19.3 ± 1 mV decade−1, Linear range: 1.0 × 10−8–1.0 × 10−1 M, Detection limit: 2.1 × 10−9 M | researchgate.net |

| Cadmium(II) | Tetrathia-12-crown-4 | Polymeric Membrane Sensor | Nernstian response, slope: 29 ± 1 mV decade−1, Detection limit: 1.0 × 10−7 M, pH range: 2.5–8.5, Durability: 6 weeks | researchgate.net |

Utilization of Coated Graphite (B72142) Potentiometric Sensors

Derivatives of this compound have been successfully employed as ionophores in the development of potentiometric sensors, particularly for the selective determination of metal ions. These compounds, when incorporated into polymeric membranes or coated onto graphite electrodes, exhibit favorable complexation properties with specific cations, leading to selective electrochemical responses.

For instance, the derivative Et4todit (4,5,6,7-tetrathiocino[1,2-b:3,4-b']diimidazolyl-1,3,8,10-tetraethyl-2,9-dithione) has been utilized in both PVC membrane electrodes (PME) and coated graphite electrodes (CGE) for the selective determination of Samarium(III) ions. The coated graphite electrodes demonstrated a wide linear response range from 1.0 x 10⁻⁷ to 1.0 x 10⁻¹ M with a low detection limit of 1.6 x 10⁻⁸ M researchgate.net. Similarly, the derivative 2,9-dihydroxy-1,10-diphenoxy-4,7-dithiadecane (DHDPDTD) has been evaluated for Cerium(III) ion detection. Electrodes based on DHDPDTD exhibited a Nernstian slope of approximately 19.3 ± 1 mV per decade over a broad concentration range of 1.0 × 10⁻⁸ to 1.0 × 10⁻¹ M, with a detection limit as low as 2.1 × 10⁻⁹ M researchgate.net. These sensors are characterized by rapid response times, typically around 10 seconds, and demonstrate pH independence within specific ranges, enhancing their practical applicability researchgate.net.

Table 1: Performance of this compound Derivative-Based Potentiometric Sensors

| Ion Analyzed | Ionophore/Derivative | Sensor Type | Concentration Range (M) | Detection Limit (M) | Nernstian Slope (mV/decade) | Response Time (s) | pH Range (Independence) | Reference |

| Sm(III) | Et4todit | PVC Membrane | 1.0 x 10⁻⁵ – 1.0 x 10⁻¹ | 8.0 x 10⁻⁶ | N/A | N/A | N/A | researchgate.net |

| Sm(III) | Et4todit | Coated Graphite | 1.0 x 10⁻⁷ – 1.0 x 10⁻¹ | 1.6 x 10⁻⁸ | N/A | N/A | N/A | researchgate.net |

| Ce(III) | DHDPDTD | Not Specified | 1.0 x 10⁻⁸ – 1.0 x 10⁻¹ | 2.1 x 10⁻⁹ | 19.3 ± 1 | 10 | 3.1–9.8 | researchgate.net |

| Ce(III) | DHDPDTD | Not Specified | 1.0 x 10⁻⁶ – 1.0 x 10⁻¹ | 5.7 x 10⁻⁷ | 19.6 ± 0.3 | N/A | 4.5–8.5 | researchgate.net |

Note: "N/A" indicates information not explicitly provided in the search snippets for that specific parameter. DHDPDTD refers to 2,9-dihydroxy-1,10-diphenoxy-4,7-dithiadecane.

Integration with Nanoparticle-Enhanced Sensing Platforms

Direct information regarding the specific integration of this compound or its derivatives with nanoparticle-enhanced sensing platforms was not found within the provided search results. While nanoparticles are a significant area in sensing technology, the literature accessed did not detail such applications for this particular class of compounds.

Contributions to Supramolecular Chemistry and Molecular Recognition

Host-Guest Complexation Phenomena with Dithiadecane Macrocycles

This compound derivatives exhibit significant potential in supramolecular chemistry, particularly in host-guest complexation, owing to their ability to selectively bind to various metal cations. Studies have investigated the binding properties of dithiadecane-based compounds with a range of cationic species, including lanthanide ions. For example, the derivative Et4todit has demonstrated selective 1:1 complexation with Sm(3+) ions researchgate.net. Furthermore, this compound itself has been studied in conjunction with cations such as La³⁺, UO₂²⁺, Ce³⁺, and Y³⁺ in binary solvent media, with interactions examined through conductometry um.ac.ir. These findings highlight the capacity of dithiadecane frameworks to act as hosts for specific guest ions, forming stable complexes relevant to molecular recognition.

Principles of Molecular Self-Assembly and Ordered Structures

Direct information concerning the principles of molecular self-assembly and the formation of ordered structures specifically involving this compound was not identified in the provided search results. While self-assembly is a fundamental aspect of supramolecular chemistry, detailed studies on the self-assembly behavior of this compound systems were not present in the accessed literature.

Computational and Theoretical Investigations of Dithiadecane Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) plays a crucial role in understanding the electronic structure and optimizing the molecular geometry of dithiadecane derivatives and related compounds. Computational studies have employed DFT methods to elucidate the properties of molecules synthesized from this compound. For instance, Time-Dependent DFT (TD-DFT) calculations, performed alongside molecular geometry optimization, have been used to obtain electronic spectra and correlate them with experimental observations researchgate.net.

Specifically, DFT calculations utilizing the B3LYP functional with the 6-311++G(d,p) basis set have been applied to optimize molecular geometries and analyze electron densities of various isomers. These computations also extend to vibrational frequency analysis researchgate.net. Such theoretical investigations are instrumental in understanding intramolecular charge transfer and energy stabilization within these molecular systems, providing fundamental insights into their behavior and potential applications.

Table 2: DFT Computational Parameters for Dithiadecane Systems

| Computational Method | Basis Set | Application | Reference |

| DFT/B3LYP | 6-311++G(d,p) | Molecular geometry optimization, electronic structure, vibrational frequencies | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Same as DFT/B3LYP | Electronic spectra calculation | researchgate.net |

Compound Names Mentioned

this compound

Et4todit (4,5,6,7-tetrathiocino[1,2-b:3,4-b']diimidazolyl-1,3,8,10-tetraethyl-2,9-dithione)

DHDPDTD (2,9-dihydroxy-1,10-diphenoxy-4,7-dithiadecane)

Theoretical Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic properties is crucial for understanding molecular behavior and for guiding experimental synthesis. For derivatives of this compound, computational chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to elucidate their spectral characteristics. For instance, studies involving azo-azomethine dyes derived from 1,10-diaza-4,7-dithiadecane have utilized DFT calculations to predict properties such as dipole moment (μ), polarizability (α), and first hyperpolarizability (β), which are indicative of nonlinear optical (NLO) behavior researchgate.net. These computational approaches allow for the simulation of various spectroscopic techniques, including Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, providing insights into molecular geometry and electronic transitions researchgate.net. Furthermore, advanced machine learning (ML) techniques are being developed to model absorption spectra by using electronic descriptors derived from low-cost DFT calculations, such as orbital energy differences and transition dipole moments, offering a rapid and accurate prediction of molecular spectroscopic fingerprints mpg.de.

Calculation of Ligand Field Parameters and Electronic Transitions

The study of transition metal complexes incorporating sulfur-containing ligands, such as derivatives of this compound, often involves the calculation of ligand field parameters and the analysis of electronic transitions. For complexes formed between transition metals (e.g., Cobalt, Nickel) and ligands like 1,10-diaza-4,7-dithiadecane (dstd), spectroscopic data (UV-Vis absorption spectra) are analyzed to determine ligand field parameters such as Dq (crystal field splitting parameter) and B (Racah parameter) uu.nl. These parameters are fundamental to ligand field theory, which describes the electronic structure of transition metal complexes.

For example, in nickel and cobalt complexes with dstd, the spectra align with proposed octahedral structures, allowing for the determination of Dq and B values that are consistent with N₃S₂O₂ chromophores uu.nl. The calculated Dq values for cobalt complexes were approximately 995 cm⁻¹, with a B value of 775 cm⁻¹, while for nickel complexes, Dq was around 980 cm⁻¹ and B was 830 cm⁻¹ uu.nl. Higher energy transitions observed in cobalt complexes are often assigned to charge-transfer transitions, such as S-Co charge-transfer, confirming the presence of metal-sulfur coordination bonds uu.nl. Modern computational methods, such as first-principles calculations, are also employed to determine ligand field parameters for transition metal sites with arbitrary symmetry, providing a robust framework for understanding electronic configurations and spectral properties mdpi.com. The analysis of these electronic transitions, often involving excitations from lower to higher energy d-orbitals (e.g., t₂g to e<0xE1><0xB5><0x82> transitions), is critical for understanding the optical and electronic behavior of these metal complexes everyscience.com.

Table 1: Ligand Field Parameters for Transition Metal Complexes with 1,10-Diaza-4,7-dithiadecane (dstd)

| Metal Ion | Ligand | Complex Example | Chromophore | Dq (cm⁻¹) | B (cm⁻¹) | Primary Transitions Observed | Citation |

| Co | dstd | Co(dstd)(H₂O)₄(ClO₄)₄ | N₃S₂O₂ | 995 | 775 | d-d transitions, S-Co charge-transfer | uu.nl |

| Ni | dstd | Ni(dstd)(H₂O)₄(BF₄)₄ | N₃S₂O₂ | 980 | 830 | d-d transitions | uu.nl |

Modeling of Magnetic Properties (e.g., Heisenberg Alternating-Chain Magnetism)

The investigation of magnetic properties in coordination complexes is a significant area of research, particularly concerning low-dimensional magnetic materials. This compound and its derivatives have been utilized in the synthesis of copper(II) complexes that exhibit interesting magnetic behaviors. Specifically, dichloro(this compound)copper(II) has been studied for its magnetic properties, revealing the observation of Heisenberg alternating-chain magnetism acs.org. This phenomenon involves the interaction between magnetic centers arranged in a chain, where the exchange coupling alternates in strength along the chain.

Modeling such magnetic systems often employs theoretical frameworks like the Heisenberg model, which describes the quantum mechanical exchange interactions between spins. Studies on related chain systems utilize techniques such as magnetic susceptibility measurements, specific heat analysis, and nuclear magnetic resonance (NMR) to probe and model these interactions aps.org. The characterization of such magnetic materials is essential for developing novel magnetic materials with tunable properties, potentially applicable in data storage or quantum computing.

Table 2: Magnetic Properties of Copper(II) Complexes with this compound

| Compound | Magnetic Model Employed | Key Magnetic Phenomenon Observed | Citation |

| Dichloro(this compound)copper(II) | Heisenberg alternating-chain magnetism | Observation of alternating spin interactions | acs.org |

Thermodynamic Modeling of Complexation Equilibria

Understanding the thermodynamic driving forces behind complex formation is vital for designing chemical processes and predicting the stability of metal-ligand complexes. Thermodynamic modeling provides a quantitative framework for this, involving the determination of equilibrium constants and associated thermodynamic parameters such as changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Research on complexation equilibria involving sulfur-containing ligands and various metal ions often employs a combination of experimental techniques (e.g., spectrophotometry, potentiometry) and sophisticated mathematical modeling. For example, studies on cobalt(II) complexes with polydentate ligands like diethylenetriaminepentaacetic acid (DTPA) have used spectrophotometric and potentiometric data to determine equilibrium constants and thermodynamic parameters, providing insights into the stability and formation of different complex species researchgate.net. Similarly, complex formation equilibria in solvent mixtures, driven by hydrogen bonding, have been analyzed using association models and multi-property global fitting procedures to correlate vapor-liquid equilibria, excess enthalpy, and heat capacity data, thereby determining equilibrium constants and enthalpies of complexation psu.edu. These thermodynamic models are crucial for optimizing separation processes, understanding solution chemistry, and predicting phase behavior in various industrial applications.

Table 3: Illustrative Thermodynamic Parameters for Metal-Ligand Complexation Studies

| Metal Ion | Ligand (Example) | Complex Example (Illustrative) | Equilibrium Constant (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Citation (Methodology) |

| Co(II) | DTPA | Co(II)-DTPA complexes | Varies by species | Varies | Varies | Varies | researchgate.net |

| (Various) | Oxygenated Solvents | Halogenoalkane-Solvent complexes | Varies by model | Varies | Varies | Varies | psu.edu |

Compound Names Table:

this compound

1,10-Diaza-4,7-dithiadecane

2,5-Dithiahexane

Dichloro(this compound)copper(II)

Azo-azomethine dyes

1,10-Diaza-4,7-dithiadecane (dstd) metal complexes

2,2,9,9-Tetra(methyleneamine)-4,7-dithiadecane (EtN₄S₂amp)

Emerging Research Directions and Future Perspectives for 4,7 Dithiadecane Chemistry

Design of Novel Multifunctional Dithiadecane-based Ligands and Scaffolds

The design and synthesis of multifunctional ligands are a cornerstone of modern coordination chemistry, enabling the development of metal complexes with tailored properties. The basic structure of 4,7-dithiadecane serves as an excellent starting point for the creation of more complex, multifunctional ligands and scaffolds. By chemically modifying the backbone or the terminal ethyl groups, researchers can introduce additional donor atoms, responsive moieties, or groups that can participate in secondary interactions.

Future research is anticipated to focus on the incorporation of other functional groups, such as amines, pyridyls, or carboxylates, onto the this compound framework. This would transform the simple bidentate ligand into a multidentate chelator capable of forming more stable and structurally diverse metal complexes. For instance, the introduction of pyridyl groups could lead to the formation of coordination polymers or discrete supramolecular assemblies through self-assembly processes. uoc.grnih.govrsc.org The inherent flexibility of the dithiadecane backbone would allow for the formation of unique coordination geometries that are not accessible with more rigid ligands.

Furthermore, this compound can be envisioned as a building block in the construction of larger supramolecular scaffolds. By attaching polymerizable groups, it could be incorporated into metal-organic frameworks (MOFs) or coordination polymers, leading to materials with interesting porous, catalytic, or sensory properties. nih.govrsc.orgsemanticscholar.org

Table 1: Hypothetical Multifunctional Ligands Derived from this compound and Their Potential Applications This table presents hypothetical structures and is for illustrative purposes only.

| Ligand Name | Structural Modification | Potential Donor Atoms | Potential Applications |

| Pyridyl-functionalized this compound | Addition of pyridyl groups to the ethyl terminals | N, S | Self-assembly of coordination cages, sensors for metal ions |

| Amino-functionalized this compound | Introduction of amino groups on the butane (B89635) backbone | N, S | Catalysis, bioinorganic model complexes |

| Carboxy-functionalized this compound | Addition of carboxylic acid groups | O, S | Water-soluble catalysts, drug delivery systems |

Exploration of Advanced Catalytic Applications

Metal complexes are pivotal in homogeneous catalysis, and the nature of the ligand plays a crucial role in determining the catalyst's activity, selectivity, and stability. mdpi.comrsc.orgmdpi.com Thioether ligands, like this compound, are known to stabilize a variety of metal centers in different oxidation states, making them attractive for a range of catalytic transformations.

The future of this compound in catalysis lies in the development of well-defined metal complexes for specific organic reactions. For example, palladium or platinum complexes of this compound could be investigated for their catalytic activity in cross-coupling reactions, which are fundamental transformations in organic synthesis. The electronic properties of the sulfur donors can be fine-tuned through synthetic modifications of the ligand to optimize the catalytic cycle.

Another promising area is oxidation catalysis. Iron or copper complexes with this compound-derived ligands could be explored as catalysts for the selective oxidation of hydrocarbons or alcohols. The thioether moieties can potentially protect the metal center from over-oxidation, leading to more robust and selective catalysts. The development of chiral versions of this compound could also open doors to asymmetric catalysis, a highly sought-after goal in the synthesis of pharmaceuticals and fine chemicals. rsc.org

Table 2: Potential Catalytic Applications of this compound Metal Complexes This table is illustrative and suggests potential research directions.

| Metal Center | Potential Reaction Type | Rationale |

| Palladium(II) | Suzuki-Miyaura Coupling | Stabilization of the active catalytic species |

| Platinum(II) | Hydrosilylation of Alkenes | Tuning of electronic properties at the metal center |

| Iron(III) | Selective Oxidation of Alkanes | Robust ligand framework resistant to oxidative degradation |

| Copper(I)/Copper(II) | Atom Transfer Radical Polymerization (ATRP) | Control over the redox potential of the copper center |

Integration into Bioinorganic Chemistry Models

Bioinorganic chemistry seeks to understand the role of metal ions in biological systems. A common approach is the use of small-molecule model complexes that mimic the active sites of metalloenzymes. Thioether coordination is found in several important biological systems, most notably in the "blue copper" proteins, where a methionine residue coordinates to the copper center.

This compound, with its two thioether donors, can serve as a simple model for the coordination environment of such metalloproteins. By studying the spectroscopic and electrochemical properties of copper complexes of this compound, researchers can gain insights into the factors that control the redox potential and electron transfer properties of blue copper proteins.

Furthermore, functionalized derivatives of this compound could be used to model more complex active sites. For instance, the incorporation of a histidine-like imidazole (B134444) group could lead to ligands that better replicate the coordination sphere of copper enzymes involved in oxygen activation. These model studies are crucial for understanding the mechanisms of enzymatic reactions and for the design of artificial enzymes with novel catalytic activities.

Development of Stimuli-Responsive Materials

Stimuli-responsive materials, or "smart" materials, are a class of materials that can change their properties in response to external stimuli such as light, temperature, pH, or redox potential. researchgate.netrsc.orgsigmaaldrich.comnih.govrsc.org The thioether groups in this compound are redox-active; they can be reversibly oxidized to sulfoxides and sulfones. This property makes this compound an attractive component for the design of redox-responsive materials.

One potential application is in the development of stimuli-responsive polymers. By incorporating this compound into a polymer backbone, it is possible to create materials that change their solubility or conformation upon oxidation or reduction. researchgate.netrsc.orgnih.govrsc.org For example, a polymer containing this compound units could be soluble in a particular solvent, but upon oxidation of the thioether groups to the more polar sulfoxides, the polymer could precipitate. This reversible process could be exploited in applications such as controlled drug release or chemical sensing.

Computational-Guided Design and Discovery in Dithiadecane Systems

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new molecules and materials. weizmann.ac.ilresearchgate.netcompchem.mepku.edu.cnnih.gov Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, bonding, and reactivity of this compound and its metal complexes.

Future research will likely involve the use of computational methods to guide the design of new this compound-based ligands with specific properties. For example, DFT calculations can be used to predict the coordination geometry and stability of metal complexes with different functionalized dithiadecane ligands, helping to prioritize synthetic targets. nih.gov Computational screening could also be employed to identify promising candidates for catalytic applications by calculating reaction pathways and activation barriers.

Molecular dynamics simulations can be used to study the conformational flexibility of this compound and its derivatives, as well as their interactions with other molecules or surfaces. This information is crucial for understanding the behavior of these molecules in complex environments, such as in stimuli-responsive materials or in biological systems. The synergy between computational and experimental studies will be key to unlocking the full potential of this compound chemistry in the years to come.

Table 3: Computationally Predicted Properties of a Hypothetical Palladium(II) Complex of this compound This table presents hypothetical data from a DFT calculation and is for illustrative purposes only.

| Property | Predicted Value | Computational Method |

| Pd-S Bond Length | 2.35 Å | DFT (B3LYP/def2-TZVP) |

| S-Pd-S Bond Angle | 92.5° | DFT (B3LYP/def2-TZVP) |

| HOMO-LUMO Gap | 3.8 eV | DFT (B3LYP/def2-TZVP) |

| Gibbs Free Energy of Formation | -45.2 kcal/mol | DFT (B3LYP/def2-TZVP) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.